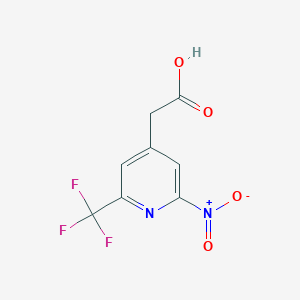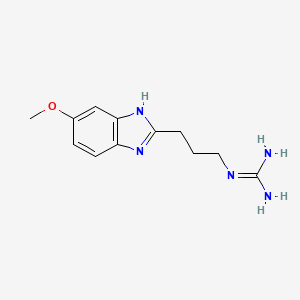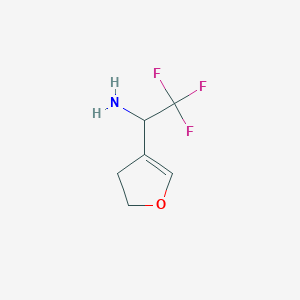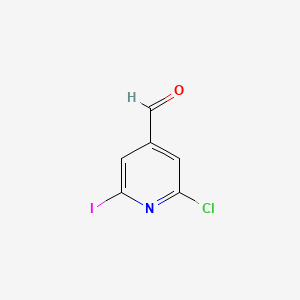
2-Chloro-6-iodoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-iodoisonicotinaldehyde is an organic compound with the molecular formula C6H3ClINO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodoisonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-chloroisonicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: The major product is 2-Chloro-6-iodoisonicotinic acid.
Reduction: The major product is 2-Chloro-6-iodoisonicotinalcohol.
Coupling: The major products are biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodoisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroisonicotinaldehyde: Lacks the iodine atom at position 6.
6-Iodoisonicotinaldehyde: Lacks the chlorine atom at position 2.
2-Bromo-6-iodoisonicotinaldehyde: Has a bromine atom instead of chlorine at position 2.
Uniqueness
2-Chloro-6-iodoisonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties
Eigenschaften
Molekularformel |
C6H3ClINO |
|---|---|
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
2-chloro-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
InChI-Schlüssel |
IVPXCMARKKEEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Cl)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


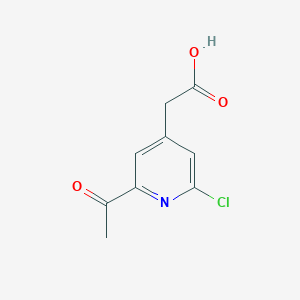
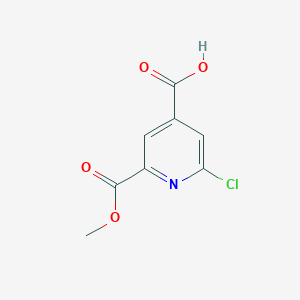
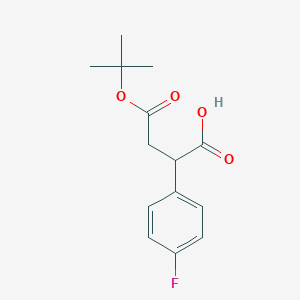
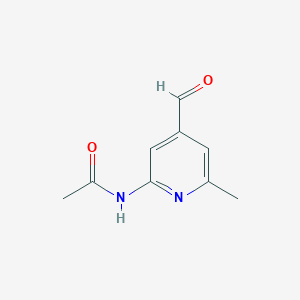
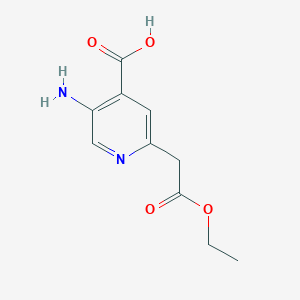
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
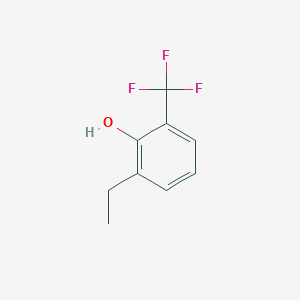
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)
